N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)aceta mide
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Overview
Description
N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)acetamide is a complex organic compound with a unique structure that includes a benzo[d]azolinone moiety and a phenylcarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)acetamide typically involves the condensation of 2-oxo-1H-benzo[d]azolin-3-ylidene with phenylcarbonylamino acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes purification steps such as recrystallization or chromatography to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]azolinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxo-1,3-benzothiazin-2-yl)benzamide: A compound with a similar benzo[d]azolinone structure.
BZO-POXIZID: A synthetic cannabinoid receptor agonist with a related structure.
Uniqueness
N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N4O3 |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H14N4O3/c22-14(10-18-16(23)11-6-2-1-3-7-11)20-21-15-12-8-4-5-9-13(12)19-17(15)24/h1-9,19,24H,10H2,(H,18,23) |
InChI Key |
WAIUEFMKSYEDQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
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